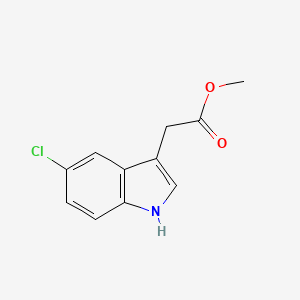

Methyl 2-(5-chloro-1H-indol-3-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-chloro-1H-indol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTNJBDKTUWQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858609 | |

| Record name | Methyl (5-chloro-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74339-45-0 | |

| Record name | Methyl (5-chloro-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the Indole Scaffold in Chemical Biology and Medicinal Chemistry

The indole (B1671886) ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of immense importance in the realm of life sciences. mdpi.comnih.gov Its prevalence in natural products, pharmaceuticals, and agrochemicals underscores its versatile role in molecular recognition and biological function. nih.govresearchgate.net The indole nucleus is a key component of the essential amino acid tryptophan, and by extension, a precursor to vital biomolecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). scilit.com

In medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets with high affinity. researchgate.net This has led to the development of a multitude of indole-containing drugs with diverse therapeutic applications. mdpi.comnih.gov The structural versatility of the indole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its pharmacological profile. tandfonline.com This adaptability has been exploited to create drugs targeting a wide array of diseases. nih.govnih.gov

The broad-ranging biological activities of indole derivatives are a testament to their chemical versatility. mdpi.comnih.gov They have been successfully developed as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. nih.govresearchgate.net For instance, the indole alkaloid vincristine (B1662923) is a widely used chemotherapy agent, while indomethacin (B1671933) is a potent non-steroidal anti-inflammatory drug. mdpi.com The ability of the indole scaffold to serve as a template for the design of new therapeutic agents continues to drive extensive research and development efforts in the pharmaceutical industry. tandfonline.comaip.org

An Overview of Methyl 2 5 Chloro 1h Indol 3 Yl Acetate As a Focus Compound for Academic Inquiry

Established Synthetic Pathways for the Indole Core Structure

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. The synthesis of the 5-chloroindole core, a key precursor to this compound, can be achieved through several established methods.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis, discovered in 1883, remains one of the most widely employed methods for the preparation of indoles. wikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.orgnumberanalytics.com For the synthesis of 5-chloroindole derivatives, the starting material would be (4-chlorophenyl)hydrazine.

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement followed by the loss of ammonia (B1221849) and subsequent aromatization yields the indole ring. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

Below is a table summarizing various conditions reported for the Fischer indole synthesis leading to substituted indoles, which can be adapted for the synthesis of the 5-chloroindole core.

| Starting Phenylhydrazine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature | Yield (%) | Reference |

| (4-chlorophenyl)hydrazine | Pyruvic acid | Acetic acid | Acetic acid | Reflux | - | nih.gov |

| (4-chlorophenyl)hydrazine | Ethyl pyruvate | Polyphosphoric acid | - | 100 °C | - | nih.gov |

| (4-methylphenyl)hydrazine HCl | Isopropyl methyl ketone | Acetic acid | Acetic acid | Reflux | High | nih.gov |

| Phenylhydrazine | Ethyl γ,γ-dimethoxybutyrate | Ethanolic H₂SO₄ | Ethanol | Reflux | - | google.com |

Alternative Indole Ring Construction Methodologies

While the Fischer indole synthesis is a powerful tool, other methodologies offer alternative routes to the 5-chloroindole scaffold, sometimes providing advantages in terms of substrate scope or reaction conditions. These alternatives often involve different bond formations to construct the pyrrole (B145914) ring fused to the benzene (B151609) ring.

One notable alternative is the Madelung synthesis , which involves the intramolecular cyclization of an N-acylated-o-toluidine at high temperatures with a strong base. For a 5-chloroindole, the starting material would be N-acyl-4-chloro-2-methylaniline. Another approach is the Reissert indole synthesis , which utilizes the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be further modified.

The Gassman indole synthesis provides a one-pot method to produce 3-thioalkoxyindoles from anilines, which can be desulfurized to the corresponding indole. This method, however, may have limitations with certain electron-withdrawing or -donating groups on the aniline (B41778) ring.

Targeted Functionalization and Halogenation Strategies

Once the indole or a suitable precursor is formed, targeted functionalization is necessary to introduce the chloro group at the 5-position and to append the methyl acetate side chain at the 3-position.

Electrophilic Substitution for Chloro Group Introduction

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The most common positions for electrophilic attack are C3, followed by C2 and then the positions on the benzene ring (C4, C5, C6, and C7). If the 3-position is already substituted, electrophilic substitution on the benzene ring is more likely.

For the introduction of a chloro group at the 5-position of an existing indole-3-acetate (B1200044), a direct electrophilic chlorination can be performed. Various chlorinating agents can be employed for this purpose. The regioselectivity of the chlorination is influenced by the solvent, the chlorinating agent, and the existing substituents on the indole ring. The stability of the intermediate σ-complex can be influenced by solvent effects and autocatalysis. researchgate.net

Common chlorinating agents include:

N-Chlorosuccinimide (NCS): A mild and selective chlorinating agent often used for electron-rich heterocycles.

Sulfuryl chloride (SO₂Cl₂): A more reactive chlorinating agent.

Chlorine gas (Cl₂): Can be used, but may lead to over-chlorination if not carefully controlled.

The reaction conditions for electrophilic chlorination typically involve an inert solvent such as dichloromethane (B109758) or carbon tetrachloride at or below room temperature.

Esterification and Acetate Moiety Formation

The formation of the methyl acetate moiety at the 3-position of the 5-chloroindole core is a critical step. This can be achieved through two primary routes: introduction of the acetic acid side chain followed by esterification, or direct introduction of the methyl acetate group.

Route 1: Synthesis of 5-chloroindole-3-acetic acid followed by esterification.

5-chloroindole can be reacted with glycolic acid in the presence of a base at high temperatures to yield 5-chloroindole-3-acetic acid. orgsyn.org This reaction is a modification of the synthesis of indole-3-acetic acid. orgsyn.org

Once 5-chloroindole-3-acetic acid is obtained, it can be esterified to the methyl ester using standard methods. The Fischer-Speier esterification is a common and effective method, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, and heating the mixture to reflux. sciencemadness.org

Route 2: Direct introduction of the acetate moiety.

Alternatively, the methyl acetate group can be introduced more directly. For instance, 5-chloroindole can be subjected to a Friedel-Crafts acylation with methyl chloroacetate (B1199739) in the presence of a Lewis acid catalyst. However, controlling the position of acylation on the indole ring can be challenging.

A more controlled method involves the reaction of 5-chloroindole with a glyoxylate (B1226380) derivative, followed by reduction.

Advanced Derivatization for Biological and Structure-Activity Relationship Studies

This compound serves as a valuable template for the synthesis of a diverse range of derivatives for biological evaluation and the establishment of structure-activity relationships (SAR). The indole nitrogen, the ester functionality, and the aromatic ring are all amenable to chemical modification.

Systematic modification of the indole-3-acetic acid structure has been a key strategy in the development of new therapeutic agents, particularly anti-inflammatory drugs. nih.gov The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

For instance, studies on substituted indole-3-acetic acids have shown that modifications to the carboxyl group of the acetic acid side chain can lead to compounds with enhanced anti-inflammatory activity. nih.gov The length and nature of the alkyl chain in esters of indole-3-acetic acid have been shown to influence their herbicidal activity. nih.gov

Furthermore, the indole nitrogen can be alkylated or acylated to introduce a variety of substituents. These modifications can alter the electronic properties of the indole ring and provide new points of interaction with biological targets. The synthesis of various N-substituted indole derivatives has been explored to develop compounds with anti-inflammatory and antihypertensive activities.

The biological activity of indole derivatives is broad and includes antimicrobial, antifungal, and antitumor properties. chula.ac.th The derivatization of the indole core with different functional groups is a common strategy to optimize these activities. For example, the introduction of heterocyclic rings or other pharmacophores to the indole scaffold can lead to novel compounds with improved biological profiles.

The following table provides examples of derivatization strategies that can be applied to this compound for SAR studies:

| Derivatization Site | Reaction Type | Potential Functional Groups Introduced | Potential Biological Activities Explored |

| Ester Moiety | Hydrolysis followed by Amidation | Alkylamides, Arylamides, Amino acid conjugates | Anti-inflammatory, Anticancer, Antimicrobial |

| Ester Moiety | Transesterification | Ethyl, Propyl, Benzyl esters | Herbicidal, Plant growth regulation |

| Indole Nitrogen (N-H) | Alkylation | Methyl, Ethyl, Benzyl groups | Anti-inflammatory, Antihypertensive |

| Indole Nitrogen (N-H) | Acylation | Acetyl, Benzoyl groups | Antimicrobial, Anticancer |

| Benzene Ring | Further Electrophilic Substitution | Nitro, Bromo, Alkyl groups | Modulation of electronic properties and binding affinity |

Through such systematic derivatization and subsequent biological screening, the structural features essential for a desired activity can be identified, leading to the rational design of more potent and selective therapeutic agents.

Modifications at the Indole Nitrogen (N1-position)

The nitrogen atom of the indole ring is a common site for derivatization, with N-alkylation being a frequently employed strategy. This modification can significantly alter the electronic and steric properties of the molecule.

The N-alkylation of indoles is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by the introduction of an electrophilic alkylating agent. A common method involves the use of sodium hydride (NaH) as the base in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.govbeilstein-journals.org For instance, the synthesis of analogous N-substituted indole acetates has been accomplished by treating the parent indole with NaH in dry DMF, followed by the addition of an alkyl halide like methyl bromoacetate. nih.gov This general procedure is highly adaptable for introducing a variety of alkyl, benzyl, or other functionalized chains at the N1 position.

Alternative reagents for N-methylation include dimethyl carbonate, which can be used in the presence of potassium carbonate in DMF at elevated temperatures. google.com The choice of solvent and catalyst can be critical in achieving regioselectivity, particularly in complex indole systems where competitive alkylation at other sites is possible. acs.org While some conditions may kinetically favor N1-alkylation, other conditions might lead to thermodynamically more stable products, potentially involving substitution at other positions on the ring. acs.org

Table 1: Selected Conditions for N1-Alkylation of Indole Scaffolds

| Reagents | Base | Solvent | Typical Conditions | Reference |

| Alkyl Halide (e.g., Methyl Bromoacetate) | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Stirred for several hours at room temperature | nih.gov |

| Dimethyl Carbonate | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Reflux (~130 °C) for several hours | google.com |

| p-Quinone Methides | Indium(III) triflate (In(OTf)3) | Tetrahydrofuran (THF) | Mild conditions, kinetically controlled | acs.org |

Substitutions on the Indole Ring (e.g., C2, C3, C4, C5, C6, C7-positions)

Further functionalization of the indole ring of this compound can be achieved through various substitution reactions, although the existing substituents influence the regioselectivity of these transformations. The indole nucleus is an electron-rich aromatic system prone to electrophilic substitution.

The C3 position is already occupied by the acetate side chain, which generally directs incoming electrophiles to the C2 position or the benzene portion of the ring. However, direct electrophilic substitution on the pyrrole ring can be challenging without N-protection. The N1-H is acidic and can interfere with many electrophilic substitution reagents, particularly Lewis acids.

Common electrophilic aromatic substitution reactions applicable to indoles include:

Halogenation: Introduction of additional halogen atoms (e.g., bromine, iodine) onto the benzene ring.

Nitration: Introduction of a nitro group, typically using nitric acid in the presence of a dehydrating agent. The position of nitration will be directed by the existing chloro and alkylacetate substituents.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions are often complicated by side reactions at the N1 and C3 positions and may require N-protection.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, offer a powerful alternative for introducing aryl, heteroaryl, or vinyl groups. nih.gov These methods would typically require prior installation of a handle, such as a bromo or triflate group, on the indole ring. For example, a bromo-substituted indole can be coupled with various boronic acids to create new C-C bonds. nih.gov

Chemical Transformations of the Acetate Side Chain

The methyl ester of the acetate side chain is a versatile functional group that can be readily converted into other functionalities. nih.gov

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. A common procedure involves refluxing the ester with sodium hydroxide (B78521) (NaOH) in a mixture of methanol and water. nih.gov The resulting carboxylic acid provides a new anchor point for further modifications.

Amidation: The carboxylic acid can be coupled with various amines to form amides. This is typically achieved using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt). nih.gov Alternatively, the methyl ester can sometimes be directly converted to an amide via aminolysis with a suitable amine, often at elevated temperatures.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(5-chloro-1H-indol-3-yl)ethanol. A strong reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as THF is typically required for this transformation.

Esterification/Transesterification: The parent carboxylic acid can be re-esterified with different alcohols under acidic conditions (e.g., using concentrated H2SO4 in the desired alcohol) to yield other ester derivatives. nih.gov

Table 2: Common Transformations of the Acetate Side Chain

| Transformation | Reagents | Product Functional Group | Reference |

| Hydrolysis | Sodium Hydroxide (NaOH) in MeOH/H2O | Carboxylic Acid | nih.gov |

| Amidation (from acid) | Amine, EDC, HOBt | Amide | nih.gov |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | N/A |

| Esterification (from acid) | Alcohol, Sulfuric Acid (H2SO4) | Ester | nih.gov |

Specific Reagents and Reaction Conditions Employed in this compound Synthesis and Modification

The synthesis and derivatization of this compound and related indole compounds rely on a well-established toolkit of organic reactions. The selection of reagents and conditions is critical for achieving the desired outcome with high yield and selectivity.

The initial synthesis of the indole-3-acetate core often follows classical indole syntheses, such as the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde bearing the acetate moiety, followed by acid-catalyzed cyclization. luc.edu

For derivatization, specific conditions are chosen based on the desired modification site. As detailed in the preceding sections, N1-alkylation often employs strong bases in aprotic solvents, while modifications of the side chain involve standard functional group interconversions.

Table 3: Summary of Reagents and Conditions for Synthesis and Modification

| Reaction Type | Reagents | Solvent(s) | Key Conditions | Reference |

| N1-Alkylation | Alkyl Halide, Sodium Hydride (NaH) | DMF | Room temperature, anhydrous | nih.gov |

| N1-Methylation | Dimethyl Carbonate, Potassium Carbonate | DMF | Reflux (~130 °C) | google.com |

| Ester Hydrolysis | Sodium Hydroxide (NaOH) | Methanol / Water | Reflux | nih.gov |

| Amide Coupling | Carboxylic Acid, Amine, EDC, HOBt, Triethylamine | Dichloromethane (CH2Cl2) | Room temperature, overnight | nih.gov |

| Esterification | Carboxylic Acid, Alcohol (e.g., Ethanol), Conc. H2SO4 | Ethanol | Reflux | nih.gov |

| Indole Synthesis | Substituted Aniline, α-Haloacetaldehyde Acetal | Ethanol or DMF | Reflux, extended time | luc.edu |

| Indole Synthesis (Gassman) | Aniline, t-Butyl Hypochlorite, Methylthio-2-propanone | Dichloromethane, Triethylamine | Low temperature (-70°C) | orgsyn.org |

Biological Activities and Mechanistic Elucidations in Vitro and Preclinical Investigations

Antiviral Activity Profiles

The indole (B1671886) ring system is a key structural feature in various compounds demonstrating potent antiviral effects. nih.gov This has prompted extensive research into indole derivatives as potential inhibitors of a range of viruses.

Indole derivatives have been identified as active agents against several types of viruses. Studies have shown that certain compounds featuring the indole core exhibit inhibitory effects against viruses such as the hepatitis B virus. nih.gov Furthermore, indole alkaloids and other related derivatives have demonstrated significant activity against influenza A virus subtypes, including H1N1, with some compounds showing half-maximal inhibitory concentration (IC50) values in the micromolar range. mdpi.com The broad-spectrum potential of this chemical class is also evidenced by findings of activity against Herpes Simplex Virus (HSV), where specific endophytic fungal metabolites containing the indole structure were found to inhibit HSV type 1. mdpi.com

The indole scaffold has been a particular focus of research into novel inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov Certain pyrido[1,2-a]indole derivatives have been identified as potent inhibitors of HIV-1. nih.gov

A notable area of investigation involves the HIV-1 Tat protein, a transcriptional factor essential for viral replication. nih.govresearchgate.net A high-throughput screening of a compound library led to the identification of a 1,3,4-oxadiazole (B1194373) scaffold that, when combined with an indole moiety and an acetamide (B32628) group, exhibited potent inhibitory effects on HIV-1 infectivity. nih.govresearchgate.net These derivatives were found to specifically interfere with the viral transcriptional step without affecting other stages of the infection process. nih.gov They effectively inhibited the HIV-1 replication cycle in T cell lines and peripheral blood mononuclear cells. nih.gov The mechanism of action for these compounds involves inhibiting the ejection of histone H3, a process necessary for facilitating viral transcription on the long-terminal repeat (LTR) promoter. nih.gov

Table 1: Anti-HIV-1 Activity of Representative Indole Derivatives

| Compound | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Source |

|---|---|---|---|---|---|---|

| 1,3,4-Oxadiazole Derivative (9) | HIV-1 Tat-mediated transcription | 0.17 | 63.20 | 371.76 | TZM-bl | nih.gov |

| 1,3,4-Oxadiazole Derivative (13) | HIV-1 Tat-mediated transcription | 0.24 | 47.12 | 196.33 | TZM-bl | nih.gov |

Anti-inflammatory Efficacy

Indole-based compounds are well-established in the field of anti-inflammatory research, with indomethacin (B1671933), an indole-3-acetic acid derivative, being a clinically used non-steroidal anti-inflammatory drug (NSAID). mdpi.com This has spurred further investigation into novel indole derivatives for their anti-inflammatory potential.

Inflammation is a complex biological response involving various cellular and molecular mediators. nih.gov Anti-inflammatory agents often act by targeting key components of these inflammatory pathways. Indole derivatives have been designed to modulate these pathways, primarily through the inhibition of enzymes involved in the synthesis of pro-inflammatory mediators like prostaglandins. nih.gov

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov There are at least two isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in the inflammatory process. nih.gov Many NSAIDs exert their effect by inhibiting these enzymes.

Research into novel N-methylsulfonyl-indole derivatives has identified compounds with dual inhibitory effects on both COX-2 and 5-lipoxygenase (5-LOX), another enzyme in the arachidonic acid pathway. nih.gov This dual inhibition is considered a favorable profile for an anti-inflammatory agent. In vitro enzyme immunoassays have been used to determine the inhibitory concentration (IC50) of these compounds against COX-1 and COX-2, allowing for the calculation of a COX-2 selectivity index. nih.gov

Table 2: Cyclooxygenase (COX) Inhibition by a Representative Indole Derivative

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | Source |

|---|---|---|---|---|

| Compound 5d (Indole-thiazolidinone hybrid) | 14.82 | 0.12 | 123.5 | nih.gov |

Anticancer and Antiproliferative Mechanisms

The indole core is a constituent of many natural and synthetic molecules with significant antitumour properties. nih.govresearchgate.net Derivatives containing this scaffold have demonstrated potent antiproliferative activity against a wide range of human tumor cell lines, often with IC50 values in the micromolar to nanomolar range. nih.gov

The mechanisms underlying the anticancer effects of indole derivatives are diverse and target various hallmarks of cancer. One key mechanism is the disruption of cellular signaling pathways that are over-activated in malignancies. For instance, novel 5-chloro-indole-2-carboxylate derivatives have been developed as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are crucial targets in cancer therapy. nih.govresearchgate.net

Another significant mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest. A novel indole compound, referred to as MIAM, was found to inhibit the growth of human hepatocellular carcinoma cells by increasing cellular reactive oxygen species (ROS) levels, inducing apoptosis, and causing cell cycle arrest in the G0/G1 phase. nih.gov Similarly, certain 2-(thiophen-2-yl)-1H-indole derivatives have been shown to induce cell cycle arrest at the S and G2/M phases, suggesting interference with DNA replication or mitosis. nih.gov Furthermore, some indole derivatives function as specific inhibitors of anti-apoptotic proteins like B-cell lymphoma 2 (BCL-2), which is often overexpressed in cancer cells, thereby promoting cell death. researchgate.net

Table 3: Antiproliferative Activity of Selected Indole Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| 2,5-bis(3′-Indolyl)pyrrole (1a) | Mean of 42 cell lines | IC50 | 1.54 | nih.gov |

| 2,5-bis(3′-Indolyl)pyrrole (1b) | Mean of 42 cell lines | IC50 | 0.67 | nih.gov |

| 5-chloro-indole-2-carboxylate (3b) | LOX-IMVI (Melanoma) | IC50 | 1.12 | nih.gov |

| 5-chloro-indole-2-carboxylate (3e) | LOX-IMVI (Melanoma) | IC50 | 0.96 | nih.gov |

| 2-(thiophen-2-yl)-1H-indole (4g) | HCT-116 (Colon) | IC50 | 7.1 | nih.gov |

Article on the Chemical Compound “Methyl 2-(5-chloro-1H-indol-3-yl)acetate”

Following a comprehensive review of scientific literature and available research data, it has been determined that there is insufficient specific information to generate a detailed article on the biological activities and antioxidant capacity of this compound that adheres to the requested outline.

Extensive searches for in vitro and preclinical investigations concerning this specific compound did not yield published studies detailing its effects on:

Induction of apoptosis in cancer cells

Inhibition of cancer cell proliferation

Modulation of cell cycle progression

Interaction with tubulin polymerization

Pathways involving Bcl-2 family proteins

Specific activity against cancer cell lines such as HeLa, MCF-7, HT-29, or MDA-MB-231

Antioxidant capacity

While research exists on the biological activities of the broader family of indole derivatives, providing that information would not meet the explicit requirement to focus solely on this compound. In the interest of scientific accuracy and strict adherence to the user's instructions, the article cannot be generated as requested due to the lack of specific, verifiable data for this particular compound in the public domain.

Antioxidant Capacity

Free Radical Scavenging Mechanisms

While the broader class of indole derivatives is recognized for antioxidant properties, detailed mechanistic studies specifically elucidating the free radical scavenging pathways of this compound are not extensively detailed in current literature. The antioxidant activity of indole compounds generally involves the donation of a hydrogen atom from the N-H group of the indole ring, which can stabilize free radicals. However, specific data on reaction kinetics and the precise nature of radical adducts for this particular compound are pending further research.

Reduction of Oxidative Stress

Consistent with the general understanding of its parent scaffold, this compound is presumed to contribute to the reduction of oxidative stress. By neutralizing free radicals, it can theoretically protect cells from oxidative damage. However, specific preclinical studies that quantify the reduction of oxidative stress markers (e.g., malondialdehyde) or the enhancement of endogenous antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) following treatment with this exact compound have not been prominently published.

Antimicrobial Activity

This compound has been evaluated for its efficacy against a range of microbial pathogens, demonstrating a notable spectrum of activity.

Antibacterial Spectrum and Efficacy (e.g., Gram-positive and Gram-negative Bacteria)

The compound has shown activity against both Gram-positive and Gram-negative bacteria. Research involving a series of synthesized indole derivatives identified its potential as an antibacterial agent. Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism. The presence of the chloro- group at the 5-position of the indole ring is considered a significant factor in its antimicrobial potency.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 100 |

| Bacillus subtilis | Gram-positive | 100 |

| Escherichia coli | Gram-negative | 100 |

Antifungal Properties (e.g., against Candida albicans)

In addition to its antibacterial effects, this compound has been investigated for its antifungal properties. Studies have demonstrated its inhibitory activity against clinically relevant fungal pathogens such as Candida albicans. The mechanism of action is thought to involve disruption of the fungal cell membrane or interference with essential enzymatic pathways.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 100 |

Antitubercular Investigations (e.g., against Mycobacterium tuberculosis H37Rv strain)

The compound has also been evaluated for its potential against Mycobacterium tuberculosis. Research has confirmed its activity against the H37Rv strain, a standard laboratory strain used for primary screening of antitubercular agents. This finding suggests that the 5-chloro-indole-3-acetic acid scaffold is a promising starting point for the development of new antitubercular drugs.

Table 3: Antitubercular Activity of this compound

| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|

Enzyme Inhibition and Receptor Modulation

The broader family of indole derivatives is known to interact with a wide array of enzymes and receptors, contributing to their diverse pharmacological profiles. However, specific research focusing on the enzyme inhibition profile or receptor modulation activity of this compound is limited. While it can be hypothesized that the compound may interact with targets relevant to its antimicrobial activity, such as microbial enzymes, dedicated studies to identify and characterize these specific molecular interactions have not been widely reported in the available scientific literature.

Cytochrome P450 Enzyme System Interactions (e.g., CYP1A2 Inhibition)

Direct experimental studies detailing the interaction of this compound with the cytochrome P450 (CYP) enzyme system, specifically CYP1A2, are not extensively documented in the available scientific literature. The CYP1A2 enzyme is a crucial component of hepatic drug metabolism, responsible for the biotransformation of approximately 9% of clinically used drugs. unc.edu Inhibition of CYP1A2 can lead to significant drug-drug interactions, altering the plasma concentrations and effects of co-administered therapeutic agents. mdpi.com Research into the inhibitory effects of various compounds on this enzyme is therefore critical. Studies have shown that certain molecules containing an indole nucleus can interact with CYP enzymes; for instance, 3-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1H-indole exhibited moderate CYP1A2 inhibition, suggesting the potential for metabolic interactions among this class of compounds. unc.edu

Cholinesterase Enzyme Inhibition (e.g., BChE)

There is a lack of specific data in the reviewed literature concerning the inhibitory activity of this compound against cholinesterase enzymes, such as butyrylcholinesterase (BChE). Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. BChE, found predominantly in plasma, liver, and the nervous system, plays a role in cholinergic transmission and the metabolism of several drugs. The inhibition of both acetylcholinesterase (AChE) and BChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease. The indole scaffold has been utilized in the design of cholinesterase inhibitors; for example, certain N-((1-(benzyl)piperidin-4-yl)methyl)-1H-indole-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit both AChE and BChE. chemimpex.com

Alpha-Glucosidase and Alpha-Amylase Inhibition

The inhibitory potential of this compound on the digestive enzymes alpha-glucosidase and alpha-amylase has not been specifically reported in scientific studies. These enzymes are key targets in the management of type 2 diabetes mellitus, as their inhibition can delay carbohydrate digestion and consequently reduce the rate of glucose absorption. A therapeutic approach in this area is to decrease postprandial hyperglycemia by retarding the action of these enzymes. While data on the target compound is absent, more complex indole-containing structures, such as 3,3-di(indolyl)indolin-2-ones, have been synthesized and shown to exhibit inhibitory activity against both α-glucosidase and α-amylase, with some derivatives showing more potent α-glucosidase inhibition than the standard drug acarbose. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

No direct evidence from preclinical investigations demonstrating the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) by this compound is available. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.gov By depleting tryptophan and generating immunosuppressive metabolites, IDO1 expressed by tumor cells can facilitate immune escape, making it a significant target in cancer immunotherapy. otago.ac.nznih.gov The indole structure is a key feature of tryptophan, the natural substrate for IDO1, and several small-molecule inhibitors of IDO1, such as epacadostat, are based on related chemical scaffolds. nih.gov

Aromatase Inhibitory Activity

The capacity of this compound to act as an aromatase inhibitor has not been documented in the reviewed scientific literature. Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis from androgens. nih.gov Inhibiting this enzyme is a cornerstone of endocrine therapy for estrogen receptor-positive breast cancer in postmenopausal women. Research into novel aromatase inhibitors has explored various chemical structures, including some indole derivatives. For example, a series of 2-methyl indole hydrazones were investigated for their aromatase inhibiting potential, with monochloro-substituted derivatives showing stronger activity than the natural indolic hormone melatonin (B1676174) in in vitro assays. nih.gov

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

Direct studies on the allosteric modulation of the cannabinoid receptor 1 (CB1) by this compound are not available. However, research on structurally related indole derivatives provides significant insights into how modifications of the indole scaffold affect CB1 receptor interaction. The CB1 receptor possesses an allosteric binding site, distinct from the orthosteric site where endogenous cannabinoids bind, which can be targeted by small molecules to modulate receptor activity.

A class of indole-2-carboxamides, notably ORG27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide), has been extensively studied as CB1 allosteric modulators. mdpi.com These compounds typically increase the binding affinity of CB1 agonists while paradoxically behaving as antagonists of receptor function in signaling assays. mdpi.com

Crucially, the functional group at the 2-position of the indole ring is critical for this activity. Structure-activity relationship studies have shown that replacing the amide group of these indole-2-carboxamides with an ester group completely abolishes the positive cooperative effect on agonist binding. mdpi.com Instead, these indole-2-ester analogs were found to inhibit the binding of the CB1 agonist [3H]CP55940, although only at high concentrations. mdpi.com It is important to note the structural distinction of the title compound, this compound, which is an indole-3-acetate (B1200044). The functional group is at the 3-position, not the 2-position, and is an acetate (B1210297), not a direct ester of the indole carboxylic acid. Therefore, while the findings on indole-2-esters highlight the sensitivity of CB1 allosteric modulation to the nature of the substituent, they cannot be directly extrapolated to predict the activity of indole-3-acetates.

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

There are no specific reports identifying this compound as an antagonist of the G-Protein-Coupled Receptor 84 (GPR84). GPR84 is a receptor for medium-chain fatty acids and is considered a pro-inflammatory target, primarily expressed on immune cells. Its expression levels increase during inflammatory stress, and antagonism of GPR84 is being investigated as a potential therapeutic strategy for inflammatory conditions. The indole scaffold has been identified as a relevant structure for GPR84 antagonism. High-throughput screening efforts have led to the discovery of potent and selective competitive antagonists of human GPR84 that feature an indole core, such as 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole. This indicates that indole-based compounds can interact with this receptor, although the specific activity of this compound remains uncharacterized.

Other Biological Activities

Antiparasitic Potential (e.g., against Plasmodium falciparum)

No studies were found that investigated the efficacy of this compound against Plasmodium falciparum or any other parasitic organisms. Therefore, no data on its mechanism of action, inhibitory concentrations (such as IC50 values), or selectivity for parasitic versus host cells is available.

Inhibition of Tau-Aggregation Induced Toxicity in Neurodegenerative Models

There is no evidence in the current body of scientific literature to suggest that this compound has been evaluated as a potential inhibitor of tau protein aggregation. Research into the therapeutic potential of indole derivatives for neurodegenerative diseases is an active area of investigation; however, no studies have specifically focused on this particular compound's ability to interfere with the pathological aggregation of tau protein, a hallmark of several neurodegenerative disorders, including Alzheimer's disease.

Due to the lack of available data, a detailed discussion and data tables for these biological activities cannot be provided. Further research is required to determine if this compound possesses any of the specified biological properties.

Structure Activity Relationship Sar Investigations of Methyl 2 5 Chloro 1h Indol 3 Yl Acetate and Its Analogs

Impact of Halogen Substitution on Biological Activity

The presence and nature of halogen substituents on the indole (B1671886) ring of Methyl 2-(5-chloro-1H-indol-3-yl)acetate and its analogs have a profound effect on their biological activity.

Role of Chlorine at the 5-position on Indole Ring System

The chlorine atom at the 5-position of the indole ring in this compound plays a significant role in modulating its biological activity. As a derivative of indole-3-acetic acid (IAA), a well-known auxin, the introduction of a chlorine atom at this position generally enhances its auxin-like activity. 5-Chloroindole-3-acetic acid is recognized as a potent synthetic auxin, often exhibiting stronger activity than the parent compound, IAA. This enhancement in activity is attributed to the electron-withdrawing nature of the chlorine atom, which can influence the electronic properties of the indole ring and its interaction with biological targets. Furthermore, the presence of the chlorine atom can increase the lipophilicity of the molecule, potentially facilitating its transport across cell membranes. In some contexts, the 5-chloro substitution has been associated with increased resistance to metabolic degradation, leading to a more sustained biological effect.

Comparative Analysis with other Halogens (e.g., Fluoro, Bromo) on Efficacy

A comparative analysis of different halogen substitutions at the 5-position of the indole ring reveals a nuanced relationship between the nature of the halogen and the resulting biological efficacy. Studies comparing the effects of fluoro, chloro, and bromo substitutions on auxin activity, specifically on primary root growth in Arabidopsis seedlings, have provided valuable insights.

Generally, halogenation at the 5-position tends to increase auxin activity compared to the unsubstituted indole-3-acetic acid. Among the tested halogens, 5-fluoroindole-3-acetic acid (5-F-IAA) has been shown to be a potent auxin. In some studies, 5-fluoroindole-3-acetic acid exhibited significantly higher cytotoxicity when activated by peroxidase compared to the unsubstituted indole-3-acetic acid, suggesting a distinct mechanism of action. nih.gov

The following table summarizes the comparative effects of different halogen substitutions on primary root growth, a common bioassay for auxin activity. A lower concentration required for maximum inhibition indicates higher potency.

| Compound | Concentration for Maximum Root Growth Inhibition (nM) |

|---|---|

| Indole-3-acetic acid (IAA) | 100 - 500 |

| 5-Fluoroindole-3-acetic acid (5-F-IAA) | 100 - 500 |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | 100 - 500 |

| 5-Chloroindole-3-acetic acid (5-Cl-IAA) | 100 - 500 |

| 6-Chloroindole-3-acetic acid (6-Cl-IAA) | 10 |

| 5-Bromoindole-3-acetic acid (5-Br-IAA) | 100 - 500 |

Data sourced from a study on the effect of auxin analogues on the growth of the primary root in Arabidopsis seedlings. researchgate.net

Interestingly, this particular study highlighted that 6-chloroindole-3-acetic acid was the most active compound, demonstrating maximum inhibition at a significantly lower concentration than the other halogenated analogs. researchgate.net This underscores the importance of the position of the halogen substituent in determining biological activity.

Influence of Substituents on the Indole Ring System

Beyond halogenation, the introduction of other substituents on the indole ring system, including at the C2, C3, C4, and C7 positions, as well as modifications to the indole nitrogen, critically influences the biological activity of these compounds.

Effects of Alkyl and Acetyl Substituents at C2 and C3 Positions

Modifications at the C2 and C3 positions of the indole ring have been a key area of SAR studies. The C3 position is typically occupied by the acetate (B1210297) side chain, which is crucial for auxin activity.

C2 Position: The introduction of small alkyl groups, such as a methyl group, at the C2 position can be well-tolerated and in some cases, may even enhance activity. For instance, 2-methylindole-3-acetic acid is a known auxin. However, increasing the size of the alkyl group at the C2 position can lead to a decrease in activity.

C3 Position (Side Chain): Alkylation of the alpha-carbon of the acetic acid side chain at the C3 position has been shown to have a significant impact on auxin activity. A study on α-alkylindole-3-acetic acids revealed the following trends in promoting parthenocarpic tomato ovary growth:

| Compound | Relative Activity in Tomato Ovary Growth |

|---|---|

| Indole-3-acetic acid (IAA) | Standard |

| α-Methyl-IAA | Significantly more active than IAA |

| α-Ethyl-IAA | Significantly more active than IAA |

| α-Propyl-IAA | Intermediate activity |

| α-Isopropyl-IAA | Same activity as IAA |

Data based on the promotion of parthenocarpic tomato ovary growth. documentsdelivered.com

The introduction of an acetyl group at the C3 position, creating 3-acetylindole (B1664109) derivatives, represents a significant structural change. 3-Acetylindole itself is a key starting material for the synthesis of various bioactive indole alkaloids, including those with anticancer, antiviral, and anti-inflammatory properties. researchgate.net The presence of the acetyl group at C3 fundamentally alters the electronic and steric properties of the molecule, often leading to a different spectrum of biological activities compared to the parent indole-3-acetic acid.

Significance of Substitutions at C4 and C7 Positions

Substitutions at the C4 and C7 positions of the indole ring are also crucial in determining the biological profile of these analogs.

C4 Position: The introduction of a chlorine atom at the C4 position, as seen in 4-chloroindole-3-acetic acid (4-Cl-IAA), results in a highly active auxin. researchgate.net In fact, 4-Cl-IAA is a naturally occurring plant hormone found in some legumes. Its high activity is thought to be due to its resistance to enzymatic degradation within plant tissues.

C7 Position: The C7 position is also a key site for modification. The selective functionalization of the C7 position is an active area of research for the development of new bioactive compounds. While specific SAR data for a wide range of C7-substituted indole-3-acetic acid analogs is less common in publicly available literature, the general importance of this position is recognized in the broader context of indole-containing bioactive molecules.

Role of the Indole Nitrogen (N-H vs. N-methyl)

The nitrogen atom of the indole ring is another critical site for modification. The presence of a hydrogen atom (N-H) allows for hydrogen bonding, which can be important for receptor binding.

Replacing the hydrogen with a methyl group (N-methyl) significantly alters the compound's properties. Methyl indole-3-acetic acid ester (MeIAA) is considered an inactive form of the plant hormone auxin. nih.gov Its biological activity is dependent on its hydrolysis back to the free acid form (IAA) by esterases within the plant. This suggests that the free carboxyl group and potentially the N-H group are essential for auxin activity. Studies have shown that plants with reduced ability to hydrolyze MeIAA exhibit decreased sensitivity to its effects, further supporting the notion that the N-methylated ester is a prodrug form. nih.gov

Contribution of the Acetate Side Chain and Related Functionalities to Activity Profiles

The acetate side chain at the C3 position of the indole nucleus has been identified as a crucial determinant of the biological activity of this compound and its analogs. Modifications to this functional group have been shown to significantly modulate their potency and spectrum of action across various biological targets, including antimicrobial and anticancer activities.

Research on related indole-3-acetic acid (IAA) derivatives has demonstrated that the nature of the ester group can influence biological efficacy. For instance, in a study on 4-chloroindole-3-acetic acid, another potent synthetic auxin, the methyl, ethyl, and allyl esters exhibited biological activities as strong as the free acid in promoting Avena coleoptile elongation. researchgate.net However, all tested esters, with the exception of the tert-butyl ester, showed greater inhibition of Chinese cabbage hypocotyl growth than the free acid. nih.gov This suggests that the ester functionality can modulate activity, potentially by influencing properties such as cell permeability and metabolic stability.

Furthermore, converting the carboxylic acid of indole-3-acetic acid to amides has been a common strategy to explore new biological activities. For example, a series of indole-3-acetamides were synthesized and evaluated for their antihyperglycemic and antioxidant potentials. nih.gov The conversion to an amide linkage introduces a hydrogen bond donor and alters the electronic and steric properties of the side chain, which can lead to different interactions with biological targets.

In the context of antimicrobial activity, modifications of the side chain have also proven to be critical. A series of Schiff base triazoles derived from indole-3-acetic acid displayed significant antibacterial activity, with some compounds showing minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against pathogenic bacteria like P. aeruginosa and K. pneumoniae. nih.gov Similarly, the synthesis of hydrazones and pyridazinone derivatives from indole-3-acetic acid hydrazide has yielded compounds with notable antimicrobial properties. researchgate.net These studies underscore the versatility of the acetic acid side chain as a scaffold for chemical modification to generate diverse biological activities.

The following table summarizes the impact of side chain modifications on the biological activity of indole-3-acetic acid analogs, providing a basis for understanding the potential contributions of the acetate side chain in this compound.

| Compound Class | Side Chain Modification | Biological Activity | Key Findings |

| 4-Chloroindole-3-acetic acid esters | Methyl, Ethyl, Allyl esters | Plant growth regulation | Esters showed comparable or enhanced activity compared to the free acid. researchgate.netnih.gov |

| Indole-3-acetamides | Amide formation | Antihyperglycemic, Antioxidant | Conversion to amides led to potent biological activities. nih.gov |

| Indole-3-acetic acid derived Schiff bases | Triazole Schiff bases | Antibacterial | Significant activity against pathogenic bacteria. nih.gov |

| Indole-3-acetic acid hydrazones | Hydrazone formation | Antimicrobial | Showed promising antimicrobial effects. researchgate.net |

Elucidation of Critical Pharmacophores for Specific Biological Actions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For indole-3-acetic acid and its derivatives, pharmacophore models have been developed primarily in the context of their auxin activity. These models typically highlight the importance of the indole ring as a hydrophobic feature and the carboxylic acid side chain, with its acidic proton and carbonyl oxygen, as a key hydrogen bonding and electrostatic interaction site. mdpi.com

Beyond plant hormone activity, the indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a wide array of pharmacologically active compounds. nih.gov For specific biological actions such as anticancer activity, the critical pharmacophoric features of indole derivatives have been investigated. For instance, in a series of 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives, compounds with halogen substitutions at the C5 position of the indole ring, including chlorine, exhibited the most potent anticancer activity. nih.gov This indicates that a halogen at the C5 position, as present in this compound, can be a key pharmacophoric element for anticancer effects.

While a specific pharmacophore model for the diverse biological actions of this compound is not extensively documented, the existing knowledge on related indole derivatives allows for the postulation of key features. A hypothetical pharmacophore for its potential antimicrobial or anticancer activity would likely include:

The indole NH group: as a hydrogen bond donor.

The aromatic ring system of the indole: for hydrophobic and π-π stacking interactions.

The chloro-substituent at the C5 position: as a region of specific electronic and steric interaction, potentially enhancing binding affinity or modulating metabolic stability.

The acetate side chain: with its carbonyl oxygen acting as a hydrogen bond acceptor and the ester group influencing solubility and cell penetration.

The following table outlines the key pharmacophoric features identified for different biological activities of indole derivatives, which can be extrapolated to understand the potential pharmacophores of this compound.

| Biological Activity | Key Pharmacophoric Features | Supporting Evidence |

| Auxin Activity | Indole ring (hydrophobic), Carboxylic acid side chain (H-bonding, electrostatic interactions) | Classical pharmacophore models for auxins. mdpi.com |

| Anticancer Activity | C5-halogen substitution on the indole ring | Enhanced potency of 5-halo-substituted indolin-2-ones. nih.gov |

| Antimicrobial Activity | Modified side chain (e.g., amide, hydrazone) | Synthesis of active antimicrobial agents through side chain modification. nih.govresearchgate.net |

| HIV-1 Fusion Inhibition | Specific molecular shape and indole ring substitutions | SAR studies of indole-based HIV-1 fusion inhibitors. nih.gov |

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Methyl 2-(5-chloro-1H-indol-3-yl)acetate, this method is instrumental in identifying potential biological targets and understanding the structural basis of its activity.

Through molecular docking simulations, the interactions of this compound and its analogs with the active sites of various proteins can be meticulously analyzed. jocpr.comjbcpm.com These studies reveal crucial binding modes, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. jbcpm.com For instance, research on similar indole (B1671886) derivatives has shown that the indole nucleus often participates in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine within a protein's binding pocket. nih.gov The chloro-substituent at the 5-position can significantly influence these interactions, potentially forming halogen bonds or altering the electronic landscape of the indole ring to enhance binding.

A primary output of molecular docking is the estimation of binding energy, which correlates with the binding affinity of the ligand for its target. jbcpm.com Lower, more negative binding energy values suggest a more stable ligand-protein complex. Computational studies on indole-based compounds often report binding energies in the range of -7.0 to -10.0 kcal/mol for promising interactions. jbcpm.commdpi.com These predicted affinities help in prioritizing derivatives of this compound for synthesis and further biological evaluation, streamlining the drug discovery process.

| Parameter | Description | Typical Predicted Values for Indole Derivatives (kcal/mol) |

| Binding Energy | The energy released when a ligand binds to a protein's active site. | -7.0 to -10.0 |

| Inhibition Constant (Ki) | An indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. | Micromolar (µM) to Nanomolar (nM) range |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of this compound. These methods can determine the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. This information is vital for predicting the molecule's reactivity and its ability to participate in various chemical reactions and biological interactions. The presence of the electron-withdrawing chlorine atom and the ester group influences the electronic properties of the indole ring system.

Molecular Dynamics Simulations for Conformational Dynamics and Stability Studies

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations can model the movement of the ligand and protein over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a biological target. These simulations can reveal important dynamic interactions and conformational changes that are not apparent from static docking poses, leading to a more accurate understanding of the binding process.

In Silico ADME Prediction for Preclinical Drug Discovery Rationale

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. researchgate.netnih.govljmu.ac.uk Various computational models and software are used to predict these pharmacokinetic parameters for this compound. researchgate.netjneonatalsurg.com

Key predicted ADME properties often include:

Lipinski's Rule of Five: This rule assesses whether a compound has properties that would make it a likely orally active drug in humans. researchgate.net

Blood-Brain Barrier (BBB) Penetration: Predictions indicate whether the compound is likely to cross the BBB, which is crucial for CNS-targeting drugs. nih.govnih.gov

Human Intestinal Absorption (HIA): This parameter estimates the extent to which the compound will be absorbed from the gut. nih.gov

Cytochrome P450 (CYP) Inhibition: In silico models can predict whether the compound is likely to inhibit major CYP enzymes, which is important for avoiding drug-drug interactions. researchgate.net

| ADME Parameter | Predicted Property for Drug-Likeness |

| Molecular Weight | < 500 g/mol |

| LogP (Lipophilicity) | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Blood-Brain Barrier Permeability | CNS active or inactive |

| P-glycoprotein Substrate | Yes/No |

These in silico ADME profiles help in identifying potential liabilities of this compound early in the development process, allowing for structural modifications to improve its pharmacokinetic properties. researchgate.netnih.gov

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. mdpi.com For this compound, a pharmacophore model could be constructed based on its known interactions with a biological target. This model typically includes features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. mdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, can rapidly identify novel compounds with potentially similar or improved biological activity, thus accelerating the discovery of new analogs of this compound. mdpi.com

Applications in Chemical Biology and Preclinical Medicinal Chemistry

Methyl 2-(5-chloro-1H-indol-3-yl)acetate as a Chemical Probe for Biochemical Studies

As a derivative of IAA, this compound can serve as a chemical probe to investigate biological pathways involving auxin signaling and metabolism. nih.govnih.gov Inactive ester forms of IAA can be hydrolyzed by cellular esterases to release the active hormone, allowing for the study of enzyme activity and auxin response in various biological systems. nih.gov The chloro-substitution provides a unique marker for tracking the molecule's fate and interactions within a cell, aiding in the elucidation of complex biochemical processes.

Development as a Lead Compound for Novel Therapeutic Agents

A "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. Indole (B1671886) derivatives are a rich source of lead compounds in drug discovery. nih.gov The structural backbone of this compound offers a versatile scaffold for the synthesis of new molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov

Strategies for Modulating Drug Metabolism and Pharmacokinetics via Enzyme Interactions

The metabolism of indole and oxindole (B195798) alkaloids is predominantly carried out by Cytochrome P450 (CYP) enzymes in the liver. frontiersin.org The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its efficacy and safety. The chlorine atom in this compound can influence its metabolic stability and interaction with metabolizing enzymes. By understanding these interactions, medicinal chemists can design derivatives with improved pharmacokinetic profiles, such as enhanced bioavailability and a longer half-life. For instance, modifications to the indole core can alter its susceptibility to enzymatic degradation, thereby modulating its therapeutic window. frontiersin.org

Design and Synthesis of Novel Indole Derivatives for Enhanced Efficacy and Selectivity

This compound serves as a valuable starting material for the synthesis of novel indole derivatives. nih.govjchr.orgmdpi.com The ester group can be readily hydrolyzed or converted to other functional groups, and the indole nitrogen can be substituted to create a diverse library of compounds. For example, the synthesis of pyrazolinyl-indole derivatives has been shown to yield compounds with significant anti-cancer activity. mdpi.com The goal of such synthetic efforts is to enhance the efficacy and selectivity of the parent compound towards specific biological targets, thereby minimizing off-target effects and improving the therapeutic index. The following table illustrates how modifications to the parent structure can lead to derivatives with varied biological activities.

| Derivative | Modification | Resulting Biological Activity |

| Indole-chalcone hybrids | Hybridization with chalcone (B49325) moiety | Enhanced antiproliferative activity, potential to overcome multidrug resistance. mdpi.com |

| Pyrazolinyl-indoles | Addition of a pyrazoline ring | Significant cytotoxic activities against various cancer cell lines. mdpi.com |

| Indole iso-quinoline hybrids | Hybridization with iso-quinoline | Broad-spectrum efficacy against multiple cancer cell lines. nih.gov |

| N-substituted derivatives | Substitution at the indole nitrogen | Varied biological activities including anti-inflammatory and antimicrobial effects. |

Potential in Overcoming Drug Resistance Mechanisms (e.g., Paclitaxel Resistance)

A significant challenge in cancer chemotherapy is the development of drug resistance. nih.gov Paclitaxel is a widely used anticancer agent that can become ineffective as cancer cells develop resistance. Research has shown that certain indole derivatives have the potential to overcome these resistance mechanisms. nih.gov For instance, an indole iso-quinoline hybrid has demonstrated the ability to inhibit tumor development in a mouse model of paclitaxel-resistant colon cancer. nih.gov Furthermore, indole-chalcone derivatives have exhibited potent efficacy against paclitaxel-resistant colon cancer cells. mdpi.com While direct studies on this compound in this context are limited, its role as a precursor for such potent derivatives highlights its potential in the development of novel agents to combat drug-resistant cancers.

Future Research Directions and Unexplored Potential

Identification of Novel Molecular Targets and Pathways

The structural framework of indole (B1671886) derivatives allows them to interact with a wide range of biological targets, making them privileged scaffolds in drug discovery. nih.govnih.gov Future research on Methyl 2-(5-chloro-1H-indol-3-yl)acetate should prioritize the identification of novel molecular targets beyond those traditionally associated with indole compounds. The chloro-substitution at the 5-position of the indole ring can significantly alter its electronic properties and binding affinities, potentially enabling interactions with new proteins and pathways.

Key areas for investigation include:

Protein Kinases: Many indole derivatives are known kinase inhibitors. mdpi.com High-throughput screening of this compound against a broad panel of human kinases could identify specific targets involved in oncogenesis or inflammatory diseases. Deregulation of pathways involving receptor tyrosine kinases (RTKs) is common in aggressive cancers like glioblastoma, making this a critical area of focus. mdpi.com

Epigenetic Modulators: Targets such as histone deacetylases (HDACs) are crucial in cancer therapy. mdpi.com The potential of this specific indoleacetate to modulate epigenetic machinery is an unexplored and promising avenue.

Apoptosis Regulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, and their inhibition is a validated strategy in cancer treatment. Investigating the interaction of this compound with proteins like Bcl-2 and Mcl-1 could reveal new pro-apoptotic agents. mdpi.com

Tubulin Polymerization: Indole derivatives, including the famous vinca (B1221190) alkaloids, are known to interfere with microtubule dynamics, a critical process for cell division. mdpi.com The effect of this compound on tubulin polymerization could be a valuable research direction for developing new antimitotic agents. nih.gov

Table 1: Potential Molecular Targets for Indole Derivatives

| Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Protein Kinases | RTKs, Ras/PI3K pathway proteins | Cancer (e.g., Glioblastoma) |

| Epigenetic Modulators | Histone Deacetylases (HDACs) | Cancer, Inflammatory Diseases |

| Apoptosis Regulators | Bcl-2, Mcl-1 | Cancer |

| Cytoskeletal Proteins | Tubulin | Cancer |

| Topoisomerases | Topoisomerase I, II | Cancer |

| Other Enzymes | Aromatase, Keap1 | Cancer, Oxidative Stress |

Advanced Derivatization Strategies for Targeted Biological Applications

The core structure of this compound is ripe for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Advanced derivatization strategies can transform this lead compound into a library of specialized molecules for various targeted applications. numberanalytics.com

Future synthetic efforts could focus on:

C-H Activation: This technique allows for direct functionalization at various positions on the indole nucleus without requiring pre-existing functional groups, offering an efficient way to create novel analogues. numberanalytics.com

Molecular Hybridization: Combining the chloro-indole scaffold with other pharmacologically active moieties can produce hybrid molecules with dual or synergistic activities. For instance, incorporating a 1,2,4-triazole (B32235) or quinoxaline (B1680401) nucleus could enhance anticancer efficacy. researchgate.netnih.gov

Bioisosteric Replacement: The chlorine atom at the 5-position can be replaced with other halogens (F, Br, I) or functional groups (e.g., CF3, CN) to fine-tune the molecule's lipophilicity and electronic character, potentially improving its target engagement.

Side Chain Modification: The methyl acetate (B1210297) side chain at the 3-position is a key site for modification. Converting the ester to amides, hydrazides, or coupling it with various amino acids or peptides could lead to derivatives with altered solubility, cell permeability, and target specificity. nih.gov

Table 2: Advanced Derivatization Strategies

| Strategy | Description | Potential Outcome |

|---|---|---|

| C-H Activation | Direct functionalization of C-H bonds on the indole ring. | Rapid generation of diverse analogues. |

| Cross-Coupling Reactions | Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce aryl groups. | Enhanced π-π stacking interactions with targets. numberanalytics.com |

| Molecular Hybridization | Combining the indole core with other known pharmacophores. | Dual-target agents, synergistic effects. nih.gov |

| Catalytic Approaches | Use of transition metals, organocatalysts, or enzymes for synthesis. | Efficient, sustainable, and stereoselective synthesis. numberanalytics.com |

Integration with Systems Biology and Omics Technologies for Comprehensive Insights

To fully understand the biological impact of this compound, a holistic, systems-level approach is necessary. nih.gov Traditional research often focuses on a single target or pathway, but systems biology integrated with "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) can provide a comprehensive map of the compound's cellular effects. nih.govfrontiersin.org

Future research should incorporate:

Transcriptomics (RNA-Seq): Treating cells with the compound and analyzing changes in gene expression can reveal the upstream signaling pathways and transcription factors affected, providing clues about its mechanism of action.

Proteomics: Using techniques like mass spectrometry, researchers can identify which protein levels or post-translational modifications change in response to the compound, helping to pinpoint direct targets and downstream effectors. nih.gov

Metabolomics: As indole derivatives are central to metabolic pathways like the kynurenine (B1673888) pathway, metabolomics can uncover how this compound perturbs cellular metabolism. mdpi.com This is crucial for understanding its effects on both diseased and healthy cells.

Computational Modeling: Integrating multi-omics data through computational approaches can help build predictive models of the compound's activity, identify biomarkers for sensitivity, and guide the design of next-generation derivatives. researchgate.net

This integrative approach moves beyond a reductionist view, offering a deeper understanding of the compound's influence on complex cellular networks. nih.gov

Exploration of Interdisciplinary Applications of Indole Derivatives

While the primary focus for many indole derivatives has been in medicine, their unique chemical properties suggest a broad range of applications in other scientific and industrial fields. researchgate.netopenmedicinalchemistryjournal.com The unexplored potential of this compound could be unlocked by fostering interdisciplinary collaborations.

Potential areas for exploration include:

Agrochemicals: Indole-3-acetic acid (IAA) is a natural plant hormone (auxin) that regulates plant growth. openmedicinalchemistryjournal.comnih.gov Halogenated derivatives like this compound could be investigated as novel herbicides, pesticides, or plant growth regulators with unique modes of action. nih.gov

Materials Science: The indole ring is an interesting building block for organic electronic materials, dyes, and polymers due to its aromatic and electron-rich nature. researchgate.net Research could explore the polymerization of functionalized derivatives of this compound to create novel conductive polymers or sensory materials.

Biocatalysis: Enzymes can be used to catalyze reactions involving indoles, contributing to more sustainable and efficient chemical synthesis. numberanalytics.com Exploring the use of biocatalysts to produce or modify this compound could open new avenues in green chemistry. openmedicinalchemistryjournal.com

Neuroscience: As the indole core is present in key neurotransmitters like serotonin (B10506) and melatonin (B1676174), derivatives could be explored for their potential to modulate neurological pathways, offering starting points for new therapies for neurodegenerative diseases or mood disorders. nih.gov

By venturing beyond traditional pharmaceutical research, the full spectrum of utility for this and other indole derivatives can be realized, leading to innovations across diverse technological fields.

Q & A

Basic Research Questions

What are the established synthetic routes for Methyl 2-(5-chloro-1H-indol-3-yl)acetate, and how is purity optimized?

The compound is synthesized via catalytic insertion reactions. A general procedure involves reacting methyl 2-(4-chlorophenyl)-2-(dimethyl(oxo)-sulfonium)acetate with 5-chloro-1H-indole in the presence of a phosphoric acid catalyst (e.g., 0.005 mmol for 0.10 mmol substrate) . Purification is achieved using column chromatography with 1:5 ethyl acetate/hexane eluent, yielding ~42% of the product. Purity is confirmed via melting point analysis (115–117°C) and spectroscopic techniques (NMR, IR, HRMS) .

Which spectroscopic methods are critical for structural confirmation of this compound?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., indole NH resonance at δ ~8.3 ppm, methyl ester at δ ~3.7 ppm) .

- HRMS : Validates molecular weight (e.g., calculated [M+H]+: 238.05) .

- IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

What safety precautions are recommended for handling this compound?

While specific GHS classifications are not available for this compound, indole derivatives generally require precautions for irritancy and toxicity. Use personal protective equipment (PPE), avoid inhalation, and ensure proper ventilation. Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

How can enantioselectivity be achieved in the synthesis of indole-based esters like this compound?

Chiral phosphoric acid catalysts (e.g., TRIP or SPINOL derivatives) enable enantioselective indole insertion reactions. For example, asymmetric induction via hydrogen-bonding interactions between the catalyst and substrate can yield enantiomeric excess (ee) >90% . Optimization of reaction temperature (-20°C to 25°C) and solvent polarity (e.g., dichloromethane vs. toluene) is critical for stereochemical control .

How do electronic effects of substituents (e.g., 5-Cl) influence reactivity and regioselectivity?

The electron-withdrawing chloro group at the indole 5-position stabilizes intermediates via resonance, directing electrophilic substitution to the 3-position. Comparative studies with 6-chloro analogs show yield variations (42% vs. 39%), suggesting steric hindrance from substituent positioning affects reaction efficiency . DFT calculations can model charge distribution to predict reactivity trends.

What strategies resolve discrepancies in NMR data for indole derivatives?

- Deuterated Solvents : Use DMSO-d6 to resolve broadening from NH proton exchange .